N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA) is a synthetic compound that has demonstrated significant potential as an inhibitor of osteoclast differentiation. [] Osteoclasts are cells responsible for bone resorption, and excessive activity can lead to various bone diseases, including osteoporosis. [] NAPMA's ability to inhibit this process makes it a promising candidate for further research in the context of bone health and disease treatment.
NAPMA exhibits its effect on osteoclast differentiation by interfering with the signaling pathway of Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL). [] Specifically, NAPMA has been shown to:
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: